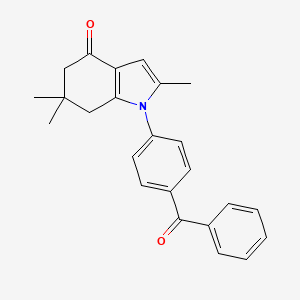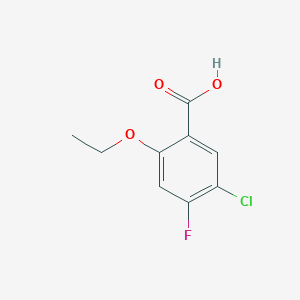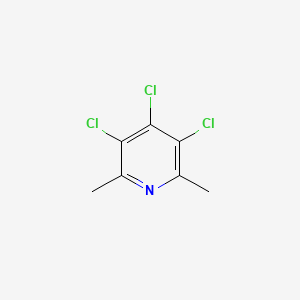
3,4,5-Trichloro-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-2,6-dimethylpyridine is a pyridine derivative . It has a molecular formula of C7H6Cl3N . The average mass is 210.488 Da and the monoisotopic mass is 208.956589 Da .
Synthesis Analysis
A series of novel substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine . The structures of two typical 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were confirmed by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine consists of 7 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The degradation of 3,5,6-Trichloro-2-pyridinol was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis .Physical And Chemical Properties Analysis
3,4,5-Trichloro-2,6-dimethylpyridine has a molecular weight of 210.49 . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.035 mg/ml .Applications De Recherche Scientifique
Synthesis and Chemistry
3,4,5-Trichloro-2,6-dimethylpyridine is involved in various synthetic and chemical processes. For instance, it plays a role in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, and anti-malarial activities. These pyridines are also used in supramolecular chemistry due to their π-stacking ability (Maleki, 2015). Furthermore, 3,4,5-Trichloro-2,6-dimethylpyridine is utilized in the living cationic polymerization of vinyl monomers, particularly in stabilizing growing carbocations in polymerization reactions (Higashimura et al., 1989).
Catalysis
This compound is significant in catalysis. For example, cationic alkylhafnium complexes involving 3,4,5-Trichloro-2,6-dimethylpyridine serve as catalysts in the C(sp3)–H alkenylation of internal alkynes, providing a route to trisubstituted alkenes (Lopez et al., 2016). This highlights its role in creating complex organic structures.
Material Science
In the field of material science, 3,4,5-Trichloro-2,6-dimethylpyridine has been used for characterizing acid surfaces by adsorption, providing insights into the properties of materials like γ-Al2O3 and Y zeolites (Corma et al., 1984). This usage underscores its application in understanding and developing new materials.
NMR Spectroscopy
Research into fluorinated pyridines, including 3,4,5-Trichloro-2,6-dimethylpyridine, has been conducted to develop 19F NMR pH indicators. Such compounds are significant in NMR spectroscopy, offering potential in various analytical applications (Amrollahi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,4,5-trichloro-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYZELVCDIERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-2,6-dimethylpyridine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

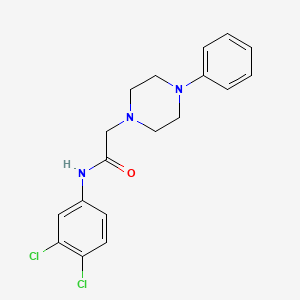
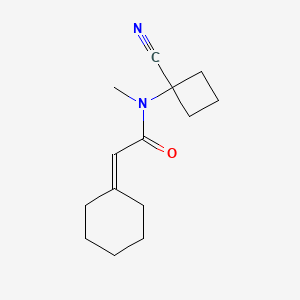
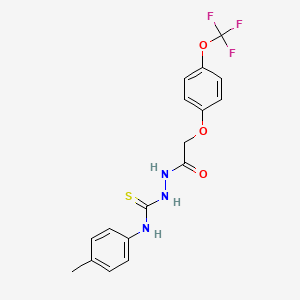
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)
![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)
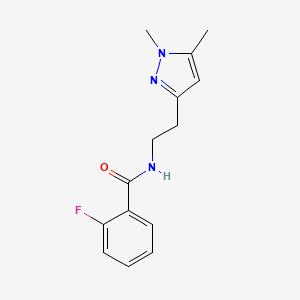
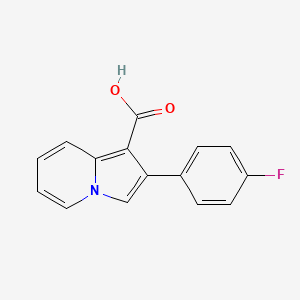
![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)
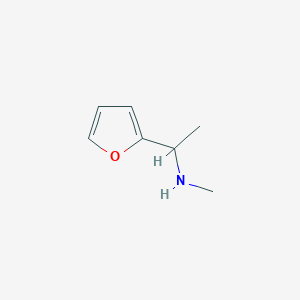
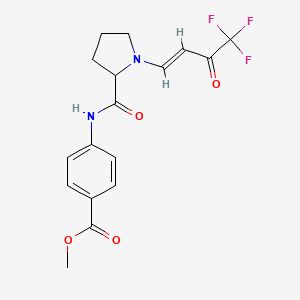
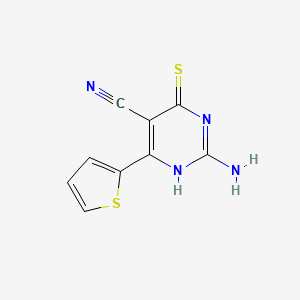
![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)
